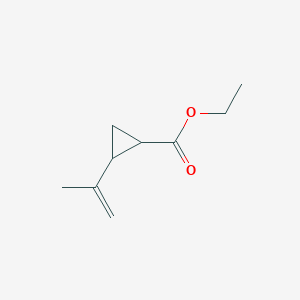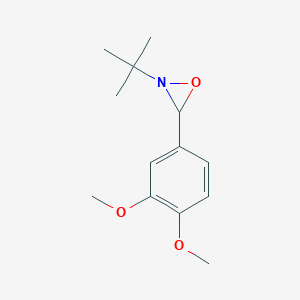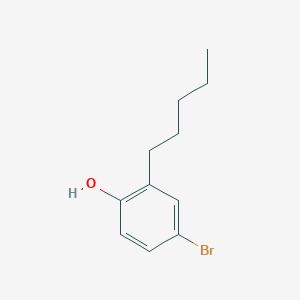
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane
Vue d'ensemble
Description
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with a 3-nitrophenyl group and two methyl groups at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane can be achieved through a multi-step process. One common method involves the reaction of 3-nitrobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as silica-diphenic acid. The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,5-Dimethyl-2-(3-aminophenyl)-1,3-dioxane, while substitution reactions can introduce various functional groups in place of the nitro group.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane
- 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane
- 5,5-Dimethyl-2-(3-aminophenyl)-1,3-dioxane
Uniqueness
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the dioxane ring also imparts distinct structural and electronic properties compared to other similar compounds.
Propriétés
IUPAC Name |
5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)7-16-11(17-8-12)9-4-3-5-10(6-9)13(14)15/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSETUSRKOSOTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286998 | |
| Record name | 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23281-36-9 | |
| Record name | MLS002667195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)










![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
